

Unveiling the Selectivity Profile of UBX-382: A Technical Guide

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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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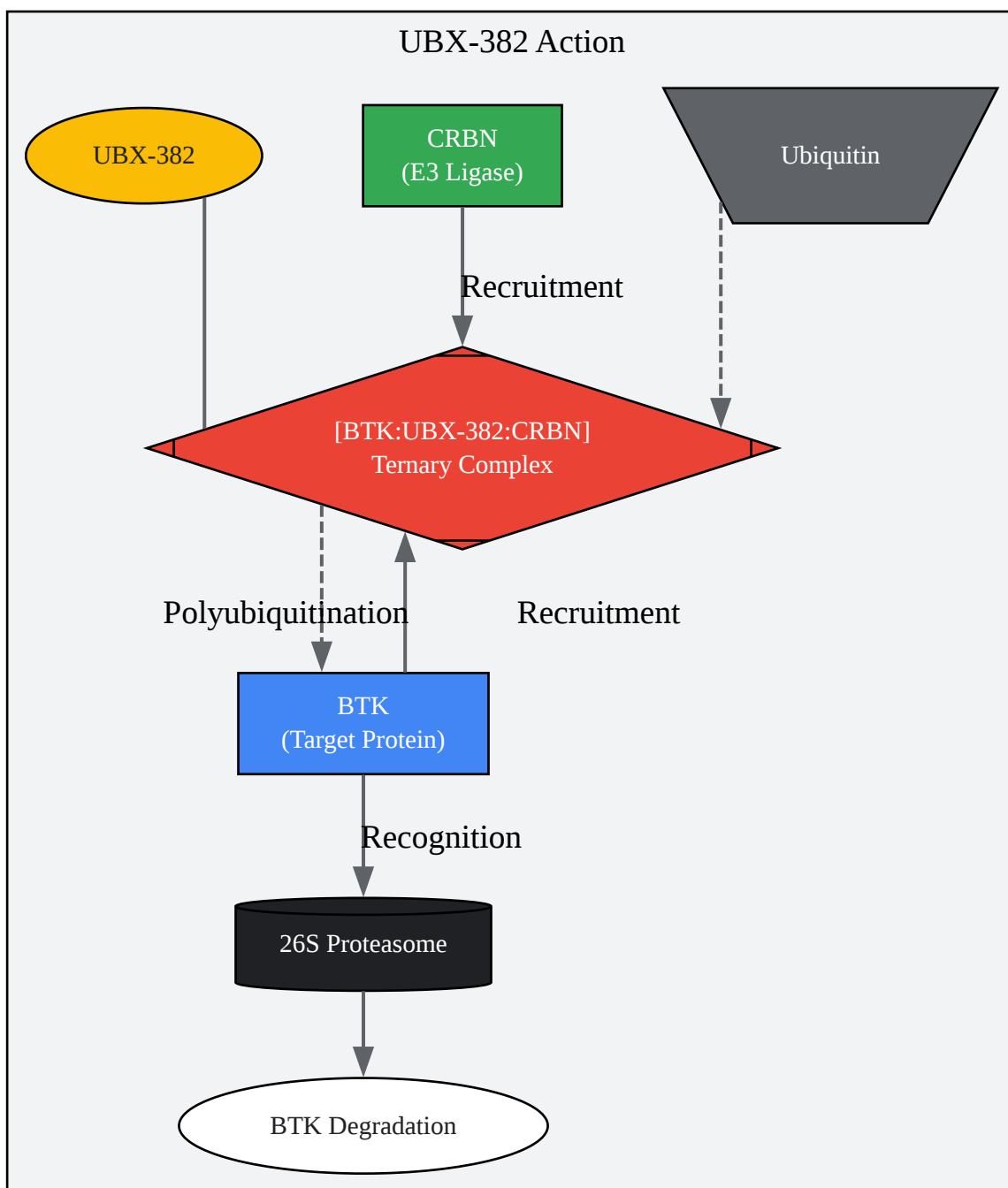
For Researchers, Scientists, and Drug Development Professionals

Abstract

UBX-382 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By hijacking the ubiquitin-proteasome system, **UBX-382** offers a novel therapeutic modality for B-cell malignancies, demonstrating potent activity against both wild-type and clinically relevant mutant forms of BTK. This technical guide provides an in-depth exploration of the selectivity profile of **UBX-382**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used for its characterization.

Mechanism of Action

UBX-382 is a heterobifunctional molecule composed of a novel ligand that binds to BTK and a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK and its subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of **UBX-382** to induce the degradation of multiple BTK protein molecules, effectively silencing downstream BCR signaling.[1]



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Mechanism of **UBX-382**-mediated BTK degradation.

Quantitative Selectivity Data

The selectivity of **UBX-382** is characterized by its binding affinity for BTK and CRBN, its efficiency in degrading BTK, and its anti-proliferative effects in various cell lines.

Table 1: Binding Affinity and Degradation Potency

This table summarizes the binding affinities of **UBX-382** to its target protein (BTK) and E3 ligase (CRBN), as well as its degradation efficiency (DC50) in a diffuse large B-cell lymphoma (DLBCL) cell line.

Parameter	Target/Cell Line	Value	Method
Binding Affinity (IC50)	BTK	6.31 μ M	TR-FRET
CRBN	5.51 μ M	TR-FRET	
Degradation (DC50)	TMD-8 cells	4.56 nM	Western Blot

Data sourced from Lim YS, et al. (2023).[2]

Table 2: Anti-Proliferative Activity (IC50)

This table details the half-maximal inhibitory concentration (IC50) of **UBX-382** in various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative effects.

Cell Line	Subtype	IC50
TMD-8	ABC-DLBCL	14 nM
WSU-DLCL2	ABC-DLBCL	18 nM
U2932	ABC-DLBCL	21 nM
OCI-Ly3	ABC-DLBCL	199 nM

Data sourced from MedChemExpress.[3]

Selectivity Against BTK Mutants

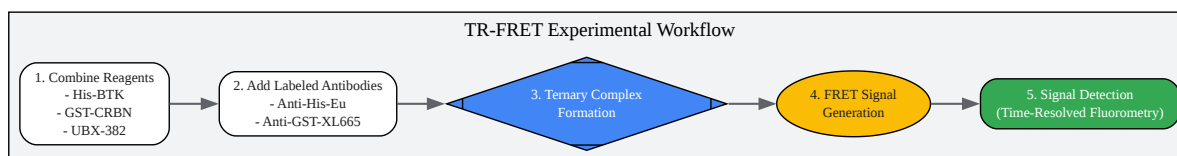
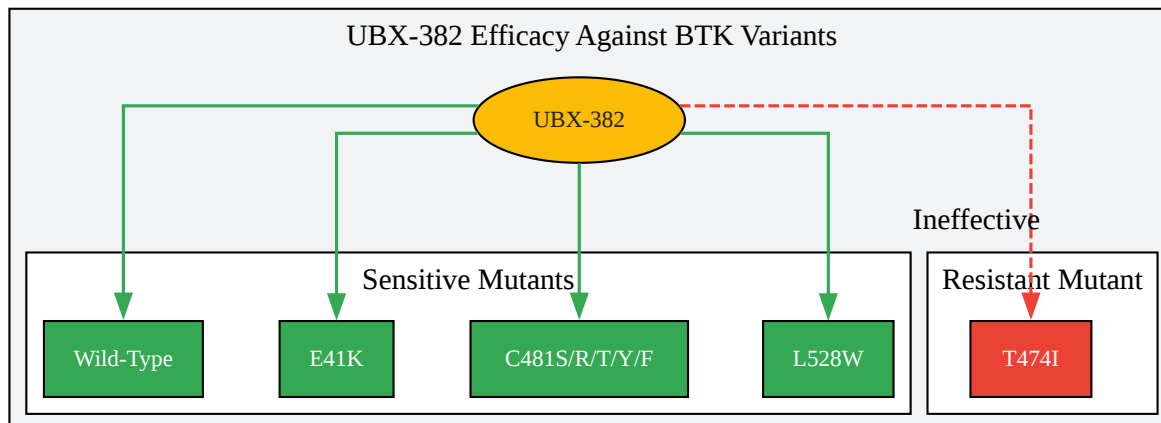
A key advantage of PROTAC-mediated degradation is the potential to overcome resistance caused by mutations in the target protein. **UBX-382** has been shown to be effective against a range of clinically observed BTK mutants that confer resistance to conventional inhibitors.

Table 3: Efficacy Against BTK Mutants

UBX-382 effectively degrades 7 out of 8 tested BTK mutants, including various C481 substitutions and the L528W mutation.^[2] However, it is not effective against the T474I gatekeeper mutation.^[2]^[4]

BTK Mutant	Degradation by UBX-382
Wild-Type (WT)	Effective
E41K	Effective
C481S / R / T / Y / F	Effective
L528W	Effective
T474I	Not Effective

Data sourced from Lim YS, et al. (2023) and Dagogo-Jack I, et al. (2023).^[2]^[4]



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